

In-depth Toxicological Profile of Methyl 2-methyl-3-furyl disulfide

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Compound of Interest

Compound Name: Methyl 2-methyl-3-furyl disulfide

Cat. No.: B1582921

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Introduction

Methyl 2-methyl-3-furyl disulfide (MMFD), a sulfur-containing furan derivative, is a significant flavoring agent found in a variety of heat-processed foods, contributing to meaty and savory aromas. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that MMFD poses "no safety concern at current levels of intake when used as a flavouring agent". This technical guide provides a comprehensive overview of the available toxicological data for MMFD, including quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Toxicological Data

The toxicological profile of **Methyl 2-methyl-3-furyl disulfide** is summarized in the tables below, presenting data on acute and sub-chronic toxicity.

Table 1: Acute Oral Toxicity

Test Species	Sex	Route of Administration	Dosage	Observation Period	Results	Reference
Mouse	Male, Female	Gavage	142 mg/kg	Not specified	LD50: 142 mg/kg	Moran et al., 1980

Table 2: Sub-chronic Oral Toxicity (90-Day Study)

Test Species	Sex	Route of Administration	Dosage Levels	Study Duration	Key Findings	Reference
Rat	Not specified	Dietary	Not specified	90 days	No-Observed-Effect Level (NOEL): 1.2 mg/kg bw/day	Gallo et al., 1976a

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols are based on established OECD guidelines and information extrapolated from available literature.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 423 (Acute Toxic Class Method)

This protocol describes a plausible methodology for determining the acute oral toxicity of **Methyl 2-methyl-3-furyl disulfide** in mice, as originally reported by Moran et al. (1980).

Objective: To determine the median lethal dose (LD50) of **Methyl 2-methyl-3-furyl disulfide** following a single oral administration.

Test Animals:

- Species: Mouse
- Strain: (Specific strain not reported, typically a standard laboratory strain like CD-1 or Swiss Webster would be used)
- Sex: Male and Female
- Age: Young adults (e.g., 6-8 weeks old)
- Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

Test Substance and Administration:

- Test Substance: **Methyl 2-methyl-3-furyl disulfide**
- Vehicle: A suitable vehicle, such as corn oil or water with a suspending agent, would be used.
- Route of Administration: Oral gavage.
- Dosage: A single dose of 142 mg/kg body weight was administered. In a typical acute toxic class study, a stepwise procedure with a limited number of animals per step would be used, starting with a dose expected to cause mortality.

Procedure:

- Fasting: Animals are fasted overnight (for mice, typically 3-4 hours) prior to dosing, with continued access to water.
- Dosing: The test substance is administered as a single oral dose via gavage. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight) to avoid physical distress.
- Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory,

circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

- Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
- Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy. Any macroscopic abnormalities are recorded.

Data Analysis: The LD50 is determined based on the number of mortalities within the observation period.



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Acute Oral Toxicity Experimental Workflow.

Sub-chronic Oral Toxicity (90-Day Study) - Based on OECD Guideline 408

The following protocol outlines a likely methodology for the 90-day dietary study in rats for **Methyl 2-methyl-3-furyl disulfide**, as referenced by Gallo et al. (1976a).

Objective: To evaluate the cumulative toxic effects of **Methyl 2-methyl-3-furyl disulfide** after repeated oral administration over a 90-day period and to establish a No-Observed-Effect Level (NOEL).

Test Animals:

- Species: Rat
- Strain: (Specific strain not reported, typically a standard laboratory strain like Sprague-Dawley or Wistar would be used)

- Sex: Both males and females are typically used.
- Age: Young, healthy animals at the start of the study (e.g., 6 weeks old).
- Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals have free access to food and water.

Test Substance and Diet Preparation:

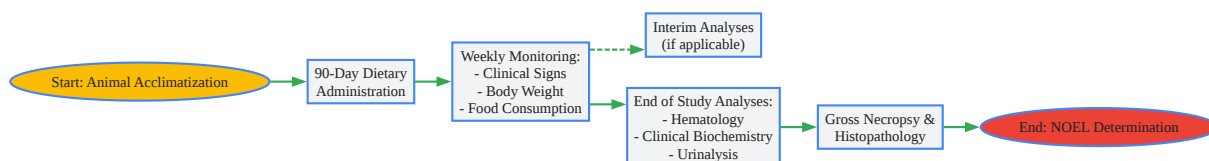
- Test Substance: **Methyl 2-methyl-3-furyl disulfide**
- Administration: The test substance is incorporated into the basal diet at various concentrations.
- Dosage Levels: At least three dose levels and a concurrent control group receiving the basal diet are used. The dose levels are selected to produce a range of effects, from no observed effect to toxic effects, but not lethality.

Procedure:

- Dietary Administration: Animals are fed the diet containing the test substance for 90 consecutive days. Food consumption and body weight are measured weekly.
- Clinical Observations: A thorough clinical examination is conducted on all animals at least once a week. This includes observation of behavior, and any signs of toxicity.
- Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for hematological and clinical biochemistry analysis to assess effects on blood cells and organ function.
- Urinalysis: Urine is collected at the end of the study for analysis of key parameters.
- Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination of major organs and any observed lesions is performed.

Data Analysis: The data are analyzed to identify any dose-related effects on the various parameters measured. The NOEL is determined as the highest dose level at which no adverse

effects are observed.



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90-Day Repeated-Dose Toxicity Experimental Workflow.

Metabolism and Toxicological Pathways

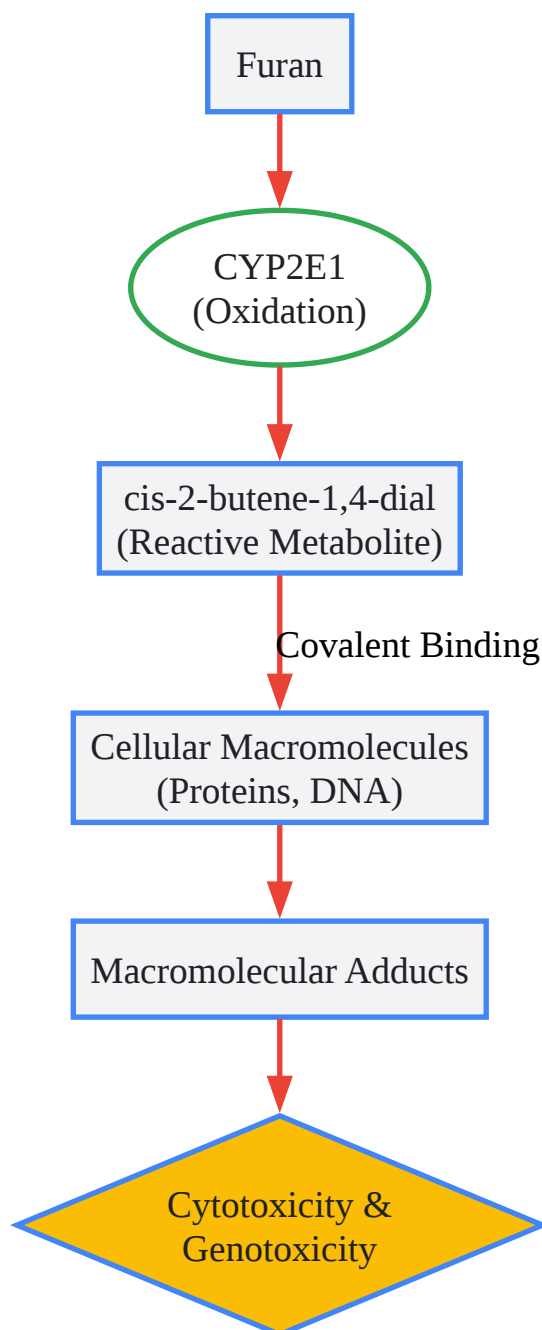
While specific metabolism and signaling pathway studies for **Methyl 2-methyl-3-furyl disulfide** are limited, the toxicology of furan and its derivatives provides a basis for understanding its potential mechanisms of action.

Metabolism of Furan Derivatives

Furan and its derivatives are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1. This metabolic activation is a critical step in their toxicity.

The proposed metabolic pathway involves the oxidation of the furan ring to a reactive, unsaturated γ -dicarbonyl metabolite. For furan itself, this metabolite is cis-2-butene-1,4-dial. This highly reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.

For **Methyl 2-methyl-3-furyl disulfide**, it is hypothesized that a similar metabolic activation of the furan ring occurs. The disulfide bond may also be subject to metabolic cleavage.



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Proposed Metabolic Activation of Furan.

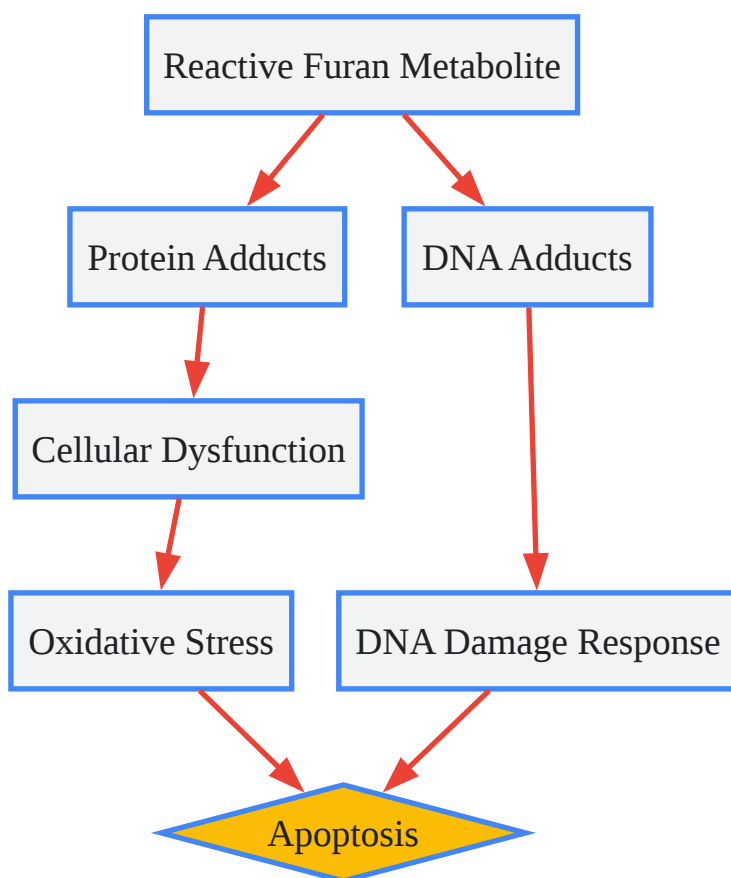
Potential Signaling Pathways in Furan-Induced Toxicity

The covalent binding of reactive furan metabolites to cellular components can trigger various signaling pathways associated with cellular stress and damage. While not specifically

demonstrated for **Methyl 2-methyl-3-furyl disulfide**, the following pathways are implicated in the toxicity of furan:

- **Oxidative Stress:** The depletion of glutathione (GSH) due to conjugation with reactive metabolites can lead to an imbalance in the cellular redox state, resulting in oxidative stress.
- **DNA Damage Response:** Adduct formation with DNA can activate DNA damage response pathways, potentially leading to cell cycle arrest, apoptosis, or mutations if the damage is not properly repaired.
- **Apoptosis:** Significant cellular damage can trigger programmed cell death, or apoptosis, as a protective mechanism to eliminate damaged cells.

One study has indicated that furan-containing sulfur flavors, including **methyl 2-methyl-3-furyl disulfide**, can induce DNA fragmentation in Jurkat cells, which is a hallmark of apoptosis.



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Potential Signaling Pathways in Furan-Induced Toxicity.

Conclusion

The available toxicological data for **Methyl 2-methyl-3-furyl disulfide**, primarily from acute and sub-chronic oral toxicity studies, support the conclusion of JECFA that it is of no safety concern at its current levels of use as a flavoring agent. The acute oral LD50 in mice is 142 mg/kg, and the NOEL from a 90-day study in rats is 1.2 mg/kg bw/day. While specific genotoxicity and detailed metabolism studies for this compound are not readily available, the broader understanding of furan toxicology suggests that metabolic activation to a reactive metabolite is a key event. Further research into the specific metabolic pathways and a comprehensive assessment of the genotoxic potential of **Methyl 2-methyl-3-furyl disulfide** would provide a more complete toxicological profile.

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